molecular formula C8H4F3N3O2 B1639353 7-(Trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxylic acid CAS No. 869947-40-0

7-(Trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxylic acid

Cat. No.: B1639353
CAS No.: 869947-40-0
M. Wt: 231.13 g/mol
InChI Key: BGZWQYQWZNUOJO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Pyrazolo[1,5-a]pyrimidine derivatives are a large family of N-heterocyclic compounds that have a significant impact in medicinal chemistry and have recently attracted attention in material science due to their significant photophysical properties . The structural motif of Pyrazolo[1,5-a]pyrimidine (PP) is a fused, rigid, and planar N-heterocyclic system that contains both pyrazole and pyrimidine rings .


Synthesis Analysis

A family of pyrazolo[1,5-a]pyrimidines (PPs) has been identified as strategic compounds for optical applications due to several key characteristics such as their simpler and greener synthetic methodology . The synthesis of PP derivatives has been widely studied, and various reviews related to the obtention and later derivatization steps have been described in the literature .


Molecular Structure Analysis

The molecular weight of 7-(Trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxylic acid is 231.13 . The InChI code is 1S/C8H4F3N3O2/c9-8(10,11)5-1-2-12-6-3-4(7(15)16)13-14(5)6/h1-3H, (H,15,16) .


Chemical Reactions Analysis

The dipole moment changes (Δμ) in those compounds were calculated to be 10.3, 12.8, and 19.0 D . Interestingly, compound 4a with pyridine as an electron-withdrawing group (EWG) at position 7 displayed a stronger solvatofluorochromic effect than that observed in 4e bearing an electron-donating group (EDG) in the same position .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound include a molecular weight of 231.13 . The storage temperature is 4 degrees Celsius .

Scientific Research Applications

Synthesis and Chemical Properties

The chemical versatility of 7-(Trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxylic acid and its derivatives has been explored in various synthetic approaches. For instance, a regioselective synthesis method for 1- and 4-substituted 7-oxopyrazolo[1,5-a]pyrimidine-3-carboxamides demonstrates the compound's adaptability in chemical reactions, offering pathways to a range of substituted derivatives (Drev et al., 2014). Additionally, an efficient synthesis strategy for 3,5-disubstituted 7-(Trifluoromethyl)pyrazolo[1,5-a]pyrimidines was developed, highlighting the compound's potential in generating diverse molecular libraries through SNAr and Suzuki Cross-Coupling reactions, which could further enhance its applicability in various scientific research domains (Jismy et al., 2020).

Material Science and Molecular Interactions

The compound's structural motif also finds relevance in material science, where its incorporation into molecular solids can significantly influence the hydrogen bonding and intermolecular interactions, such as in the formation of energetic multi-component molecular solids. This has implications for designing new materials with specific physical properties, leveraging the strong hydrogen bonds and weak intermolecular interactions of C–H⋯F and C–H⋯O (Wang et al., 2014).

Biological Activity

While focusing on excluding drug use, dosage, and side effects, it's important to acknowledge the broader potential of this compound in biological contexts. Its derivatives have been synthesized with potential biological interest, illustrating the scope for further exploration into non-pharmacological applications. For example, novel synthesis routes have been developed for creating biologically relevant trifluoromethylated pyrazolo[1,5-a]pyrimidines, indicating potential research pathways into understanding their biological activities outside of traditional drug contexts (Jismy et al., 2018).

Catalysis and Chemical Transformations

The use of this compound in catalysis and as a precursor for various chemical transformations further exemplifies its applicability in scientific research. Its derivatives have been employed in the synthesis of complex heterocycles, contributing to advancements in catalytic methods and the development of new synthetic strategies (Ghashang et al., 2013).

Safety and Hazards

The safety information for 7-(Trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxylic acid includes the following hazard statements: H315, H319, H335 . The precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, P501 .

Future Directions

The future directions for the study of 7-(Trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxylic acid and its derivatives could involve further exploration of their potential applications in medicinal chemistry and material science . Additionally, more research could be conducted to understand the optical properties of this fluorophore family .

Biochemical Analysis

Cellular Effects

Pyrazolo[1,5-a]pyrimidines have been found to exhibit cytotoxic activities against certain types of cells , suggesting that 7-(Trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxylic acid may have similar effects.

Temporal Effects in Laboratory Settings

Pyrazolo[1,5-a]pyrimidines have been found to have good solid-state emission intensities , suggesting that this compound may have similar properties.

Properties

IUPAC Name

7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4F3N3O2/c9-8(10,11)5-1-2-12-6-3-4(7(15)16)13-14(5)6/h1-3H,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BGZWQYQWZNUOJO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(N2C(=CC(=N2)C(=O)O)N=C1)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4F3N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701177762
Record name 7-(Trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701177762
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

231.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

869947-40-0
Record name 7-(Trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=869947-40-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 7-(Trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701177762
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
7-(Trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxylic acid
Reactant of Route 2
7-(Trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxylic acid
Reactant of Route 3
Reactant of Route 3
Reactant of Route 3
7-(Trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxylic acid
Reactant of Route 4
Reactant of Route 4
Reactant of Route 4
7-(Trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxylic acid
Reactant of Route 5
7-(Trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxylic acid
Reactant of Route 6
Reactant of Route 6
7-(Trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxylic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.